Dabigatran Impurity 10

Catalog No.
S1790654
CAS No.
1422435-37-7
M.F
C21H25ClN4O3
M. Wt
416.91
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dabigatran Impurity 10

CAS Number

1422435-37-7

Product Name

Dabigatran Impurity 10

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.91
Dabigatran Impurity 10 is a chemical compound that is used in the synthesis of Dabigatran Etexilate, a widely prescribed anticoagulant drug. This impurity is a known byproduct of the Dabigatran Etexilate synthesis process, and its presence in the final product is closely monitored by regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The impurity has received increased attention in recent years due to concerns over its potential toxicity and impact on the safety of Dabigatran Etexilate.
The chemical name for Dabigatran Impurity 10 is (2R,4R)-N-((1S)-1-(aminocarbonyl)-2-methylpropyl)-1-(2-((5-(dimethylcarbamoyl)-2-pyridinyl)oxy)phenyl)-4-(1-methylethoxy)-2-pyrrolidinecarboxamide. The chemical formula of the compound is C25H31N5O4, and its molecular weight is 469.55 g/mol. Dabigatran Impurity 10 is a white to off-white powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Dabigatran Impurity 10 is produced as a byproduct of the synthetic process of Dabigatran Etexilate. The synthesis involves the reaction of ethyl 4-(aminomethyl)-1,3-thiazole-5-carboxylate with 4-(N,N-dimethylcarbamimidoyl)benzoic acid and subsequent reduction and acylation steps. The final product is Dabigatran Etexilate, which is then purified to remove impurities such as Dabigatran Impurity 10.
The structure of Dabigatran Impurity 10 has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
The detection and quantification of Dabigatran Impurity 10 in Dabigatran Etexilate and related products are critical for ensuring their safety and efficacy. Various analytical methods have been developed for the detection and quantification of Dabigatran Impurity 10, including HPLC-UV, HPLC-MS, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The biological properties of Dabigatran Impurity 10 are not well studied, and there is limited information available on its pharmacological activity and potential therapeutic uses. However, studies suggest that Dabigatran Impurity 10 may have a similar mechanism of action to Dabigatran Etexilate and could potentially exhibit anticoagulant activity.
The toxicity and safety of Dabigatran Impurity 10 have been the subject of extensive research. Studies have shown that the compound can induce dose-dependent toxicity in various cell types, including liver and kidney cells. Furthermore, in animal studies, Dabigatran Impurity 10 has been shown to have significant toxic effects, including liver damage and decreased body weight. These studies have raised concerns about the safety of Dabigatran Etexilate and led to increased scrutiny of the impurity by regulatory bodies.
Dabigatran Impurity 10 has limited applications in scientific experiments due to its known toxic effects. However, some studies have investigated the use of the impurity as a reference standard for the development of analytical methods and for the characterization of related compounds.
Research on Dabigatran Impurity 10 is ongoing, with various studies investigating its toxicity, pharmacological activity, and potential therapeutic uses. Furthermore, efforts are being made to improve the detection and quantification of Dabigatran Impurity 10 in Dabigatran Etexilate and related products.
The presence of Dabigatran Impurity 10 in Dabigatran Etexilate can have significant implications for both the pharmaceutical industry and patients. The impurity can affect the safety and efficacy of the drug and can increase the risk of adverse effects. Therefore, efforts are being made to reduce the levels of Dabigatran Impurity 10 in Dabigatran Etexilate and related products to ensure the safety of patients.
Current research on Dabigatran Impurity 10 is limited, and there is still much to be discovered about its properties and potential uses. Future research could investigate the pharmacological activity of the impurity and its potential therapeutic uses. Furthermore, efforts are being made to develop new methods for the detection and quantification of Dabigatran Impurity 10 to ensure the safety and efficacy of Dabigatran Etexilate and related products.
In conclusion, Dabigatran Impurity 10 is a chemical compound that is produced as a byproduct of the synthesis of Dabigatran Etexilate, a widely prescribed anticoagulant drug. The impurity has received increased attention in recent years due to concerns over its potential toxicity and impact on the safety of Dabigatran Etexilate. Current research is ongoing and is focused on understanding the properties and potential uses of the impurity, as well as developing new methods for its detection and quantification. The future direction of research could investigate the pharmacological activity and potential therapeutic uses of Dabigatran Impurity 10.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Modify: 2023-08-15

Explore Compound Types